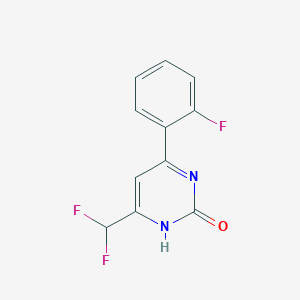

4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidin-2(1H)-one

Description

Properties

IUPAC Name |

6-(difluoromethyl)-4-(2-fluorophenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-7-4-2-1-3-6(7)8-5-9(10(13)14)16-11(17)15-8/h1-5,10H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSDCSSGTRSWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=O)NC(=C2)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Difluoromethyl)-6-(2-fluorophenyl)pyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrimidines known for their diverse pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C10H7F3N2O

- Molecular Weight: 224.17 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds in this class can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |

| HeLa (Cervical Cancer) | 3.5 | DNA fragmentation |

| A549 (Lung Cancer) | 4.8 | Cell cycle arrest |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against these cancer types.

Antiviral Activity

Pyrimidine derivatives have also been explored for their antiviral properties. The compound shows promise as an inhibitor of viral replication in vitro, particularly against RNA viruses.

Case Study: Antiviral Efficacy

A study evaluated the antiviral activity of the compound against influenza virus strains, revealing an IC50 value of approximately 12 µM. The mechanism was attributed to interference with viral RNA synthesis.

Anti-inflammatory Properties

In addition to its anticancer and antiviral activities, this compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in vitro.

Table 2: Anti-inflammatory Activity Data

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-α | 75% |

| IL-6 | 60% |

| IL-1β | 50% |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cancer progression and viral replication. Molecular docking studies suggest that it may bind effectively to enzymes such as cyclooxygenases (COX) and various kinases involved in cellular signaling pathways.

Comparison with Similar Compounds

Halogenated Substituents

- 6-(2-Fluorophenyl)pyrimidin-2(1H)-one derivatives: Compound 5I (6-(2-fluorophenyl)-3,4-dihydro-4-phenylpyrimidin-2(1H)-one): Synthesized via TsOH-catalyzed reactions, this analogue lacks the difluoromethyl group but shares the 2-fluorophenyl substituent. The ortho-fluorine on the phenyl ring may enhance steric hindrance and alter π-π stacking interactions compared to para- or meta-substituted analogues . SK-25 (4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one): Replacing the 2-fluorophenyl group with a thiophene ring reduces electronegativity but introduces sulfur-based interactions. SK-25 exhibited 88% yield and significant antitumor activity in Ehrlich ascites carcinoma models .

Electron-Withdrawing Groups

- Difluoromethyl vs. Nitro/Chloro Groups :

- 4-(3-Nitrophenyl)-6-phenylpyrimidin-2(1H)-one (4b) : The nitro group increases polar surface area (91.58 Ų) and hydrogen-bond acceptor count (6), enhancing solubility but reducing membrane permeability compared to the difluoromethyl analogue .

- 4-(2-Chlorophenyl)-6-phenylpyrimidin-2(1H)-one (4e) : Chlorine substituents increase log P (3.85) and molecular volume (240.21 ų), suggesting greater hydrophobicity than fluorine-based derivatives .

Physicochemical Properties

Key Observations :

- The target compound’s estimated log P (~3.0) aligns with halogenated pyrimidinones (e.g., 4a, 4e), indicating moderate lipophilicity suitable for oral bioavailability.

- The 2-fluorophenyl group likely reduces polar surface area compared to nitro- or hydroxy-substituted analogues, favoring passive diffusion .

Preparation Methods

Synthesis of Pyrimidin-2(1H)-one Core

The pyrimidin-2-one scaffold can be synthesized by cyclization of β-amino acid derivatives or amidines with appropriate carbonyl sources. For example, Boc-protected β-amino acids coupled with amines form amides, which upon deprotection and cyclization with paraformaldehyde under basic conditions yield 4-oxotetrahydropyrimidine cores. This method is well-documented for related compounds and can be adapted for fluorinated analogues.

Incorporation of the Difluoromethyl Group at C4

Two main strategies have been reported for introducing the difluoromethyl group at the 4-position:

Direct Difluoromethylation: Late-stage difluoromethylation methods involve the formation of the C–CF2H bond via radical or nucleophilic pathways. For example, coupling aryl halides with difluoromethylating agents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate followed by hydrolysis and decarboxylation can yield difluoromethylated arenes. This stepwise approach is efficient for electron-deficient aromatic systems and can be adapted for pyrimidine rings.

Precursor Modification and Alkylation: Another approach involves preparing 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines followed by chemoselective O-alkylation or substitution to introduce the difluoromethyl group. This convergent protocol can afford high yields (70–98%) of O-alkylated pyrimidinones, which can be transformed into difluoromethyl derivatives.

Experimental Details and Optimization

Suzuki Coupling for 6-(2-fluorophenyl) Substitution

- Reagents: 6-halopyrimidin-2-one, 2-fluorophenylboronic acid, PdCl2(dppf), potassium acetate.

- Solvent: 1,4-dioxane.

- Conditions: Microwave heating at 130°C for 40 minutes.

- Workup: Evaporation, DCM extraction, washing, drying over Na2SO4, and flash chromatography.

- Yield: Approximately 59% with high purity.

- Characterization: ^1H NMR, mass spectrometry confirming molecular ion MH+ = 401.

Preparation of 4-(Iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines

- Starting Materials: Halogenated pyrimidines (halo = F or Cl), 2-methylisothiourea sulfate.

- Conditions: Reflux in H2O/MeOH with conc. HCl for 48 hours.

- Post-reaction: Extraction, drying, treatment with KI to form iodomethyl derivatives.

- Purification: Column chromatography using hexane/ethyl acetate.

- Yields: 62–65%.

Chemoselective O-Alkylation

- Reagents: 4-(iodomethyl)pyrimidines, potassium carbonate.

- Solvent: Acetone.

- Conditions: Reflux for 30 minutes.

- Isolation: Solvent removal, extraction with CH2Cl2, drying, recrystallization.

- Yields: 70–98% for various derivatives.

- Structural Confirmation: Single crystal X-ray diffraction and 2D NMR.

Summary Table of Preparation Methods

Q & A

Q. What are the optimized synthetic routes for 4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidin-2(1H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via multi-step reactions. A microwave-assisted one-pot method using substituted acetophenones, benzaldehydes, urea, and silicated fluoroboric acid catalyst achieves 88% yield. Key parameters include microwave duration (10 min) and purification via column chromatography with ethyl acetate/hexane gradients. Alternative methods (e.g., dihydropyrimidinone scaffolds) require pH and temperature optimization to enhance selectivity . Lower-yield routes (e.g., 19–67% yields) involve polyfluoroalkyl reagents, highlighting the need for condition-specific optimization .

Q. What analytical techniques are used to characterize the structural and chemical properties of this compound?

- Methodological Answer : Structural confirmation relies on:

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 8.73 ppm for pyridinyl protons) and IR for functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 270.21 for C₁₂H₉F₃N₂O₂) .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., 118.55° donor angles in docking studies) .

Q. How is the compound screened for initial biological activity, and what models are used?

- Methodological Answer :

- In vitro : Apoptosis induction in cancer cell lines (e.g., MiaPaca-2) via DAPI staining, mitochondrial membrane potential assays, and cell cycle analysis (G0/G1 arrest at 20 μM) .

- In vivo : Ehrlich ascites carcinoma (EAC) and Sarcoma-180 models in Swiss albino mice, with tumor weight inhibition (%) calculated post-treatment .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s antitumor activity?

- Methodological Answer : The compound induces intrinsic apoptosis via mitochondrial depolarization (e.g., 30.33% apoptosis inhibition at 20 μM). Techniques include:

Q. How do structural modifications (e.g., fluorophenyl vs. methyl groups) impact bioactivity?

- Methodological Answer : Substituents at positions 4 and 6 critically modulate target affinity. For example:

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer : Discrepancies often arise from poor bioavailability or metabolic degradation. Strategies include:

- Pharmacokinetic profiling : Assess plasma half-life (e.g., via LC-MS) and tissue distribution .

- Prodrug design : Mask polar groups (e.g., esterification of hydroxyl moieties) to enhance absorption .

- Formulation optimization : Use nanoemulsions or liposomes to improve solubility .

Q. What protocols are used to evaluate acute toxicity in preclinical studies?

- Methodological Answer : Follow OECD guidelines (e.g., Test No. 423):

- Dose escalation : Administer 20–30 mg/kg to Sprague-Dawley rats, monitoring mortality for 14 days .

- Biochemical markers : Measure ALT, AST, and creatinine to assess hepatic/renal toxicity .

- Histopathology : Examine liver, kidney, and heart tissues post-necropsy .

Q. How can computational modeling predict drug-target interactions for this compound?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to predict binding to targets like CXCR4 (e.g., H-bond distances of 3.69 Å) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR models : Correlate logP values with cytotoxicity (e.g., IC₅₀ < 10 μM for optimal activity) .

Q. What methods assess the compound’s stability under varying physicochemical conditions?

- Methodological Answer :

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines) .

- HPLC-UV : Monitor degradation products (e.g., hydrolyzed pyrimidinone derivatives) .

- pH-solubility profiling : Determine stability in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions .

Q. How do researchers design comparative studies against structurally analogous compounds?

- Methodological Answer :

Use matched molecular pairs (MMPs) to compare: - Efficacy : Tumor inhibition (%) in EAC models vs. 5-fluorouracil (5-FU) .

- Toxicity : LD₅₀ values in CD-1 mice (e.g., 120 mg/kg for SK-25 vs. 80 mg/kg for 5-FU) .

- Selectivity : Off-target effects assessed via kinase profiling panels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.